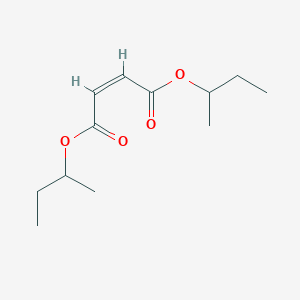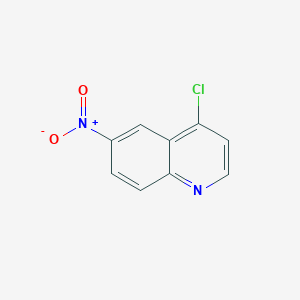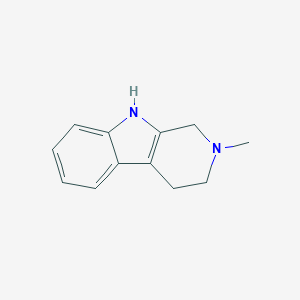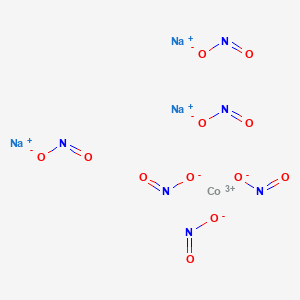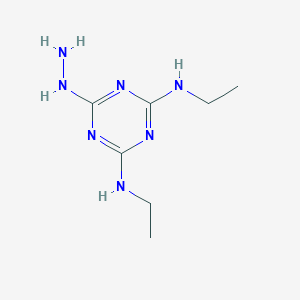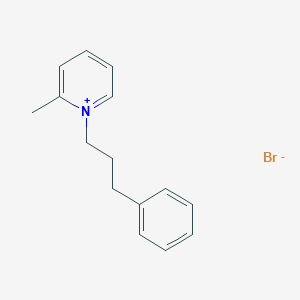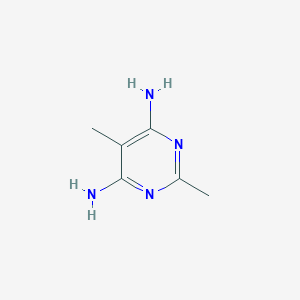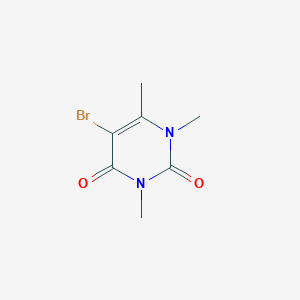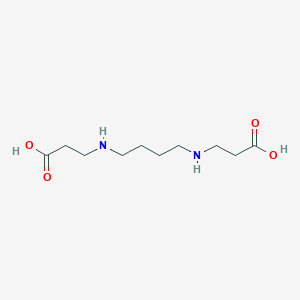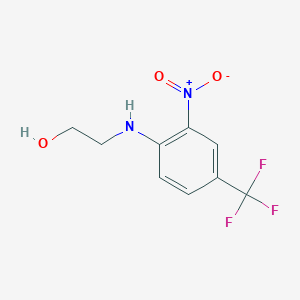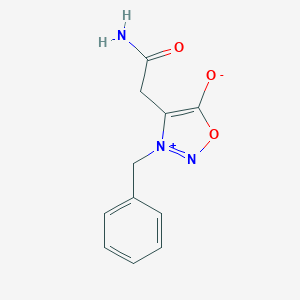
3-Benzylsydnone-4-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylsydnone-4-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-Benzylsydnone-4-acetamide is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzylsydnone-4-acetamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-7. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Benzylsydnone-4-acetamide in lab experiments is its ability to form nanoparticles, which may be useful for drug delivery applications. Another advantage is its potential as a starting material for the synthesis of other compounds. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 3-Benzylsydnone-4-acetamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its use in drug delivery systems. Additionally, research could focus on synthesizing new derivatives of this compound with improved properties such as solubility and bioavailability.
Conclusion:
In conclusion, 3-Benzylsydnone-4-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research could focus on its potential as a therapeutic agent and drug delivery system, as well as the synthesis of new derivatives with improved properties.
Synthesemethoden
The synthesis of 3-Benzylsydnone-4-acetamide has been achieved through various methods, including the reaction of 3-benzylidene-4-oxo-2-thioxoimidazolidin-1-yl acetate with hydrazine hydrate in ethanol. Another method involves the reaction of 3-benzylidene-4-oxo-2-thioxoimidazolidin-1-yl acetate with hydrazine hydrate in the presence of sodium acetate in acetic acid. The product obtained from these methods is 3-Benzylsydnone-4-acetamide, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Benzylsydnone-4-acetamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its antitumor and anti-inflammatory activities. It has also been studied for its potential use as a drug delivery system due to its ability to form nanoparticles. In material science, 3-Benzylsydnone-4-acetamide has been investigated for its use in the synthesis of new materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
14504-15-5 |
|---|---|
Produktname |
3-Benzylsydnone-4-acetamide |
Molekularformel |
C11H11N3O3 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
4-(2-amino-2-oxoethyl)-3-benzyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C11H11N3O3/c12-10(15)6-9-11(16)17-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2-,12,13,15,16) |
InChI-Schlüssel |
GPEINOHASDVYFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=NOC(=C2CC(=O)N)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=NOC(=C2CC(=O)N)[O-] |
Andere CAS-Nummern |
14504-15-5 |
Synonyme |
3-Benzyl-4-carbamoylmethylsydnone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




